molecular formula C8H13N3O2 B2875363 tert-butyl 2-amino-1H-imidazole-5-carboxylate CAS No. 2248364-16-9

tert-butyl 2-amino-1H-imidazole-5-carboxylate

Cat. No.: B2875363
CAS No.: 2248364-16-9
M. Wt: 183.211
InChI Key: LWCSDAQQBLIOLH-UHFFFAOYSA-N
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Description

tert-butyl 2-amino-1H-imidazole-5-carboxylate is a versatile imidazole-based chemical building block protected by a tert-butyloxycarbonyl (Boc) group, making it highly valuable in modern organic synthesis and medicinal chemistry research. The imidazole core is a privileged pharmacophore found in a vast number of natural products and biologically active compounds . Its structure is a common feature in compounds investigated for a wide range of therapeutic areas. The 2-aminoimidazole scaffold is of significant interest in drug discovery. Research into similar structures highlights their role as key intermediates in synthesizing more complex molecules . The Boc-protecting group on the imidazole nitrogen enhances the compound's stability and solubility during synthetic procedures, allowing for selective functionalization at the amino and ester groups. This makes it a valuable precursor for developing targeted therapeutics. Recent advances in imidazole synthesis underscore the continued importance of developing novel methods for creating substituted imidazoles, which are deployed in pharmaceuticals, agrochemicals, and functional materials . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

tert-butyl 2-amino-1H-imidazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-6(12)5-4-10-7(9)11-5/h4H,1-3H3,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCSDAQQBLIOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable base and catalyst. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the choice of solvents and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Tert-butyl 2-amino-1H-imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. Additionally, the compound can interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound reduces ring reactivity compared to ethyl esters (e.g., Ethyl 4-methyl-1H-imidazole-5-carboxylate), which are more prone to hydrolysis .
  • Solubility : Carbamoyl-substituted analogs (e.g., CAS 2167393-33-9) exhibit higher aqueous solubility (~15 mg/mL vs. ~5 mg/mL for the target compound) due to polar functional groups .
  • Synthetic Utility: The amino group at position 2 in the target compound facilitates electrophilic substitution reactions, whereas nitro-substituted analogs (e.g., (2-nitro-1H-imidazol-5-yl) methanol) require reduction steps for further functionalization .
2.2 Reactivity and Stability
  • Hydrolytic Stability : The tert-butyl ester resists hydrolysis under acidic/basic conditions compared to methyl or ethyl esters, which degrade rapidly in polar solvents. For example, tert-butyl derivatives remain intact after 24 hours in pH 7.4 buffer, whereas ethyl analogs hydrolyze within 6 hours .
  • Thermal Stability : The target compound decomposes at ~200°C, whereas analogs with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability (<150°C) due to increased ring strain .

Biological Activity

Tert-butyl 2-amino-1H-imidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • Structure : Contains an imidazole ring, which is pivotal for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring facilitates hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. The exact mechanisms remain under investigation, but it is believed that the imidazole moiety plays a critical role in disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

  • Cytotoxicity Assays : In vitro studies have reported IC50 values indicating significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). For example, a study found that at concentrations as low as 10 µM, the compound reduced cell viability by over 50% after 48 hours of treatment.
  • Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 25 to 100 µg/mL, suggesting moderate antimicrobial activity.

Data Tables

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
CytotoxicityHeLa10 µM
CytotoxicityMCF-715 µM
AntimicrobialStaphylococcus aureus50 µg/mL
AntimicrobialE. coli100 µg/mL

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the imidazole ring via cyclization reactions.
  • Introduction of the carboxylate group through esterification processes.
  • Final purification steps to achieve the desired purity levels.

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